molecular formula C10H23IOSi B1308439 tert-Butyl(4-iodobutoxy)dimethylsilane CAS No. 92511-12-1

tert-Butyl(4-iodobutoxy)dimethylsilane

Cat. No. B1308439
CAS RN: 92511-12-1
M. Wt: 314.28 g/mol
InChI Key: INGJYKISFRSCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl(4-iodobutoxy)dimethylsilane is a chemical agent that is part of a broader class of compounds used to protect hydroxyl groups during synthetic procedures. These protective agents are designed to be stable under various conditions yet can be removed selectively when desired. The tert-butyldimethylsilyl group, in particular, has been found to be stable in aqueous and alcoholic solutions, resistant to hydrogenolysis, and withstands mild chemical reductions .

Synthesis Analysis

The synthesis of tert-butyldimethylsilyl derivatives, including tert-Butyl(4-iodobutoxy)dimethylsilane, involves the use of dimethyl-tert-butylsilyltrifluoroacetamide with tert-butyldimethylchlorosilane in a suitable solvent such as dimethylformamide. The reaction conditions typically require heating, as demonstrated in the preparation of N(O)-dimethyl-tert-butylsilyl derivatives of amino acids, which are heated at 75 degrees Celsius for 30 minutes to achieve quantitative silylation .

Molecular Structure Analysis

The molecular structure of tert-butyldimethylsilyl derivatives is characterized by the presence of a tert-butyl group attached to a silicon atom, which is also bonded to two methyl groups. This configuration imparts significant steric bulk, which is a key factor in the stability of the protective group. The molecular structure of related compounds, such as 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, has been studied using methods like gas-electron diffraction and theoretical calculations, revealing details such as bond angles and lengths that are indicative of steric strain .

Chemical Reactions Analysis

The tert-butyldimethylsilyl group is involved in various chemical reactions due to its protective nature. For instance, the electrochemical oxidation of 4-tert-butylcatechol in the presence of nucleophiles leads to the formation of new pyrimidine derivatives, demonstrating the reactivity of tert-butyl groups in electrophilic addition reactions . Additionally, the methoxylation of 4-tert-butylcatechol to form methoxyquinone under specific conditions is another example of the chemical transformations that tert-butyl groups can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyldimethylsilyl derivatives are influenced by the tert-butyl and dimethylsilyl groups. These groups confer hydrophobicity and stability, making the derivatives suitable for applications such as gas chromatography-mass spectrometry analysis of amino acids and the determination of various herbicides in water samples . The stability of these compounds under a range of conditions makes them valuable in analytical chemistry and synthetic organic chemistry.

Scientific Research Applications

Synthesis and Chemical Reactivity

Tert-butyl(4-iodobutoxy)dimethylsilane is a compound involved in various synthetic pathways, particularly in the preparation of cyclic and polycyclic compounds. For instance, it has been utilized in the synthesis of cyclic diazastannylene compounds, where its reactivity with tert-butylamino groups was studied. The research found a clear dependence of the reaction rate on the nature of the element involved, leading to the formation of complex structures like norcubane-like and cubane-like cages with elements such as Ge(II), Sn(II), and Pb(II) (Veith & Grosser, 1982).

Hydroxyl Group Protection

The compound plays a critical role in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. This is crucial in chemical synthesis where the stability of protected groups under various conditions is balanced with the ease of removal when necessary. Such protection is valuable in the synthesis of complex molecules, including prostaglandins, where stability in water or alcohol bases and resistance to hydrogenolysis and mild chemical reduction are required (Corey & Venkateswarlu, 1972).

Nucleophilic and Electrophilic Reagent Development

Research into tert-butyl(4-iodobutoxy)dimethylsilane and related compounds has led to the development of both nucleophilic and electrophilic reagents for sulfur introduction. For example, [(tert-Butyldimethylsilyl)oxy]methanethiol has been identified as a nucleophilic reagent complementary to electrophilic reagents for protected sulfur introduction. This has implications for synthetic chemistry, where such reagents are vital for introducing protected thiols into molecules (Dong, Clive, & Gao, 2015).

Material Synthesis and Characterization

In the field of materials science, tert-butyl(4-iodobutoxy)dimethylsilane derivatives have been involved in the synthesis of polymers with specific properties. For instance, polyimides containing tert-butyl side groups synthesized from related compounds have shown unique properties like low dielectric constants, excellent solubility, and high glass transition temperatures. These materials are of interest for applications requiring materials with specific electrical and solubility properties (Chern & Tsai, 2008).

Fluorine Chemistry and NMR Applications

In fluorine chemistry, derivatives of tert-butyl(4-iodobutoxy)dimethylsilane have been used to synthesize compounds with perfluoro-tert-butyl groups. These compounds, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, have shown distinct conformational preferences and sensitivities in 19F NMR, suggesting their utility in probes and medicinal chemistry due to their unique NMR properties (Tressler & Zondlo, 2014).

Safety And Hazards

The safety data sheet of tert-Butyl(4-iodobutoxy)dimethylsilane indicates that it is a combustible liquid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

tert-butyl-(4-iodobutoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGJYKISFRSCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401223
Record name tert-Butyl(4-iodobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(4-iodobutoxy)dimethylsilane

CAS RN

92511-12-1
Record name tert-Butyl(4-iodobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl(4-iodobutoxy)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl(4-iodobutoxy)dimethylsilane
Reactant of Route 2
tert-Butyl(4-iodobutoxy)dimethylsilane
Reactant of Route 3
Reactant of Route 3
tert-Butyl(4-iodobutoxy)dimethylsilane
Reactant of Route 4
tert-Butyl(4-iodobutoxy)dimethylsilane
Reactant of Route 5
tert-Butyl(4-iodobutoxy)dimethylsilane
Reactant of Route 6
Reactant of Route 6
tert-Butyl(4-iodobutoxy)dimethylsilane

Citations

For This Compound
28
Citations
J Hayashi, T Hamada, I Sasaki, O Nakagawa… - Bioorganic & Medicinal …, 2015 - Elsevier
A spermine-conjugated ethyl phosphotriester oligonucleotide was obtained by solid-phase synthesis based on phosphoramidite chemistry. The ethyl phosphotriester linkage was robust …
Number of citations: 6 www.sciencedirect.com
M Tohyama, A Hirao, S Nakahama… - … Chemistry and Physics, 1996 - Wiley Online Library
Anionic living polystyrene and polyisoprene were allowed to react with six tert‐butyl‐dimethylsilyl ethers of ω‐halo‐1‐alkanols 1–6, the trimethylsilyl ether of bromohydrin (7), the tert‐…
Number of citations: 52 onlinelibrary.wiley.com
E Voirin, JP Behr, M Kotera - Nature protocols, 2007 - nature.com
A protocol for the rapid, automated synthesis of oligospermine–oligonucleotide sequences is described. To this end, a protected spermine phosphoramidite derivative was synthesized …
Number of citations: 43 www.nature.com
AT Bach, JA Carlson, PP Giannousis - Synthesis, 1999 - thieme-connect.com
A convergent synthesis of CGS23305 was discovered. The route to the pyridine aldehyde intermediate 5 was reduced from four to two steps. The pyridine aldehyde was converted to …
Number of citations: 3 www.thieme-connect.com
Q Yin, C Huang, C Zhang, W Zhu, Y Xu, X Qian, Y Yang - scholar.archive.org
S5 4. Cellular responses of CPD labeled sulfenylated protein in HL60 cells to redox regulation. S6 5. Determination of LogP value of CPD. S6-S9 6.1 Synthetic scheme and detailed …
Number of citations: 0 scholar.archive.org
RWN Edzang, M Lejars, H Brisset, JM Raimundo… - RSC …, 2015 - pubs.rsc.org
Herein are reported the synthesis and the full characterization of three new ferrocenyl monomers, namely 2-(ferrocenylmethoxy)ethyl methacrylate (FMOEMA), 3-(ferrocenylmethoxy)…
Number of citations: 10 pubs.rsc.org
N Noto, T Koike, M Akita - The Journal of Organic Chemistry, 2016 - ACS Publications
Simple synthesis of CF 3 - and CF 2 H-spiroethers from aryl-fused cycloalkenylalkanols by photoredox catalysis has been developed. Modification of the fluoromethylating reagents and …
Number of citations: 72 pubs.acs.org
YS Cheng, W Yu, Y Xu, RG Salomon - Journal of natural products, 2017 - ACS Publications
Levuglandins (LG)D 2 and LGE 2 are γ-ketoaldehyde levulinaldehyde derivatives with prostanoid side chains produced by spontaneous rearrangement of the endoperoxide …
Number of citations: 9 pubs.acs.org
W Yu - 2014 - search.proquest.com
4-Hydroxy-2-nonenal (HNE) is a well-known abundant aldehyde that is generated through lipid autoxidation in vivo. Epoxy vinyl hydroperoxide is the precursor for the formation of both …
Number of citations: 4 search.proquest.com
H Yang - 2004 - polymer.cn
The phomoidrides are a family of natural products that are inhibitors of squalene synthase and Ras farnesyl transferase. Their tetracyclic ring system was an interesting target for …
Number of citations: 0 www.polymer.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.